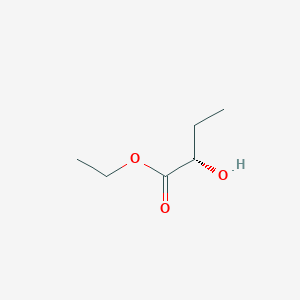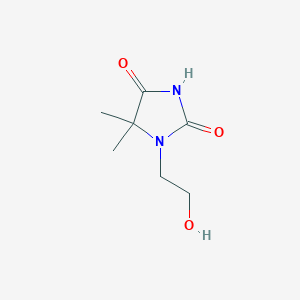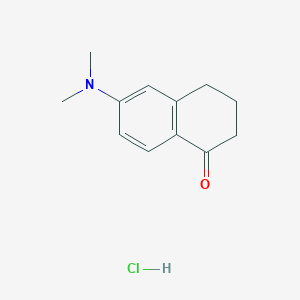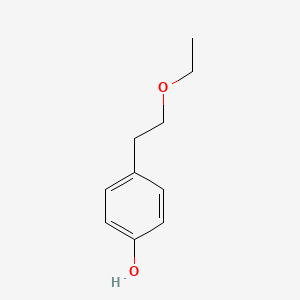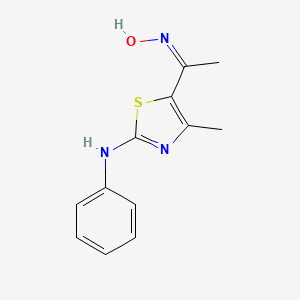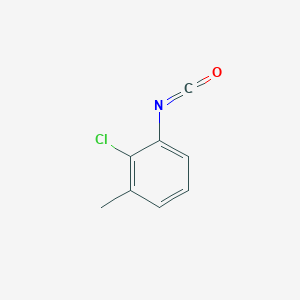
2-(3,4,5-Trimethoxyphenyl)acetimidamide
Descripción general
Descripción
“2-(3,4,5-Trimethoxyphenyl)acetimidamide” is a compound that belongs to the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine . The compound has a linear formula of C11H15NO4 .
Molecular Structure Analysis
The molecular structure of “2-(3,4,5-Trimethoxyphenyl)acetimidamide” is represented by the linear formula C11H15NO4 . It has a molecular weight of 225.246 .Aplicaciones Científicas De Investigación
Antiproliferative Activities
Research into derivatives of 2-(3,4,5-Trimethoxyphenyl)acetimidamide has revealed their potential in antiproliferative activities against various cancer cells. For instance, studies have shown that certain derivatives are highly effective against PC3 cells, a prostate cancer cell line, and exhibit moderate activities against other cancer cell lines like Bcap37 and BGC823 (Linhong Jin et al., 2006). Additionally, these compounds have been evaluated for their ability to disrupt microtubule formation, a key process in cell division and cancer progression, showcasing their potential as novel antiproliferative agents (Dongjun Fu et al., 2018).
Cholinesterase Inhibitory Activity
Studies have also explored the cholinesterase inhibitory activity of compounds containing the 3,4,5-trimethoxyphenyl fragment. This research is significant in the context of Alzheimer's disease, where cholinesterase inhibitors play a therapeutic role. Some compounds in this category have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of acetylcholine, a neurotransmitter important for memory and learning (J. Kos et al., 2021).
Antitumor Properties
Derivatives of 2-(3,4,5-Trimethoxyphenyl)acetimidamide have been synthesized and evaluated for their antitumor properties. For instance, research has shown that certain derivatives possess potent antiproliferative activity against a range of human cancer cell lines, including non-small cell lung carcinoma and breast cancer cells. These studies contribute to the understanding of the structure-activity relationships of these compounds and their potential therapeutic applications in cancer treatment (C. Congiu et al., 2010).
Spectroscopy and Conductivity Studies
The 2-(3,4,5-Trimethoxyphenyl)acetimidamide derivatives have been the subject of spectroscopy and conductivity studies, providing insights into their molecular structure and dynamics. These studies are crucial for understanding the physical properties of these compounds and their potential applications in various fields (S. Jacobs et al., 1993).
Antifungal and Antimicrobial Activities
Propiedades
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)ethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-14-8-4-7(6-10(12)13)5-9(15-2)11(8)16-3/h4-5H,6H2,1-3H3,(H3,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYMQPXREDZMEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390788 | |
| Record name | 2-(3,4,5-trimethoxyphenyl)ethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4,5-Trimethoxyphenyl)acetimidamide | |
CAS RN |
885954-17-6 | |
| Record name | 3,4,5-Trimethoxybenzeneethanimidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885954-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4,5-trimethoxyphenyl)ethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



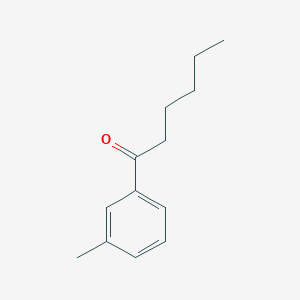
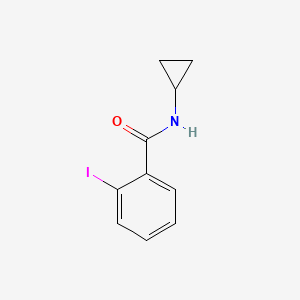

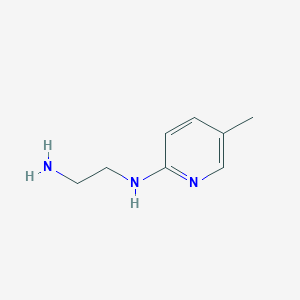

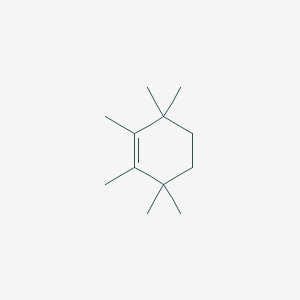
![2-[(2-Chloroethyl)amino]benzamide](/img/structure/B3058172.png)
